2,4-Dichloro-1-(trichloromethyl)benzene
CAS No.: 13014-18-1
Cat. No.: VC21084106
Molecular Formula: C7H3Cl5
Molecular Weight: 264.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13014-18-1 |
---|---|
Molecular Formula | C7H3Cl5 |
Molecular Weight | 264.4 g/mol |
IUPAC Name | 2,4-dichloro-1-(trichloromethyl)benzene |
Standard InChI | InChI=1S/C7H3Cl5/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H |
Standard InChI Key | KZSNBJMYJWDVTK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(Cl)(Cl)Cl |
Melting Point | 115 to 120 °F (NTP, 1992) |
Introduction
Chemical Structure and Properties
Molecular Structure
2,4-Dichloro-1-(trichloromethyl)benzene features a benzene ring with three key substituents: two chlorine atoms at positions 2 and 4, and a trichloromethyl group (-CCl₃) at position 1. This structure results in a molecule with a total of five chlorine atoms, contributing to its unique chemical behavior and applications.
Physical Properties
The compound exists as a white to off-white crystalline powder under standard conditions. Its physical properties are summarized in the table below:
Property | Value |
---|---|
CAS Number | 13014-18-1 |
Molecular Formula | C₇H₃Cl₅ |
Molecular Weight | 264.36 g/mol |
Melting Point | 49°C |
Boiling Point | 288°C |
Density | 1.5935 g/cm³ (estimated) |
Refractive Index | 1.5939 (estimated) |
Flash Point | >112°C |
LogP | 5.18 at 25°C |
Physical Form | Solid (white crystalline powder) |
Solubility | Sparingly soluble in chloroform, slightly soluble in methanol, insoluble in water |
The high LogP value of 5.18 indicates significant lipophilicity, which influences its environmental behavior and biological interactions. This property suggests that the compound has a tendency to accumulate in fatty tissues and may persist in certain environmental compartments .
Spectroscopic Characteristics
The spectroscopic profile of 2,4-Dichloro-1-(trichloromethyl)benzene includes distinctive features that are useful for its identification and purity assessment. Fourier Transform Infrared Spectroscopy (FT-IR) can be used to identify the characteristic C-Cl stretching vibrations, typically observed around 750 cm⁻¹. For structural confirmation and purity assessment, a combination of analytical techniques including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 2,4-Dichloro-1-(trichloromethyl)benzene typically involves chlorination of appropriately substituted toluene derivatives. The traditional approach often starts with 2,4-dichlorotoluene, which undergoes further chlorination to introduce the trichloromethyl group at position 1. This process requires careful control of reaction conditions to minimize the formation of unwanted byproducts.
Modern Synthetic Approaches
More recent synthetic methodologies have explored alternative routes to improve yield and selectivity. A notable example is described in a patent that outlines a method for synthesizing a similar compound, 2,4-dichloro-5-fluoro-(trichloromethyl)benzene. This approach uses 2,4-dichlorofluorobenzene and carbon tetrachloride (CCl₄) as starting materials, with the reaction facilitated by an ionic liquid catalyst, specifically 1,2-bis(N-methylimidazolium)ethane chloroaluminate .
While this patent describes the synthesis of a fluorinated derivative, the core methodology could potentially be adapted for the synthesis of 2,4-Dichloro-1-(trichloromethyl)benzene by using appropriate starting materials. The use of ionic liquids as reaction media offers potential advantages in terms of recyclability and reduced environmental impact.
Chemical Reactivity
General Reactivity Patterns
The reactivity of 2,4-Dichloro-1-(trichloromethyl)benzene is influenced by both the chlorine substituents on the benzene ring and the trichloromethyl group. Generally, aromatic halogenated organic compounds like this one exhibit relatively low reactivity, with reactivity decreasing as the degree of halogen substitution increases. The presence of the electron-withdrawing chlorine atoms affects the electron distribution in the benzene ring, influencing its susceptibility to various types of reactions .
Specific Reaction Types
Several types of reactions are characteristic of 2,4-Dichloro-1-(trichloromethyl)benzene:
Nucleophilic Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of aromatic acid chlorides and related compounds.
Hydrolysis: Under specific conditions, especially in the presence of water or basic media, the compound can undergo hydrolysis reactions, potentially converting the trichloromethyl group to a carboxylic acid derivative.
Reduction: Reduction reactions can be used to convert the trichloromethyl group to less halogenated derivatives, providing a pathway to a range of substituted toluenes.
Compatibility Considerations
2,4-Dichloro-1-(trichloromethyl)benzene may be incompatible with certain chemical agents. These include strong oxidizing and reducing agents, as well as amines, nitrides, azo/diazo compounds, alkali metals, and epoxides. These incompatibilities should be considered when planning reactions or handling procedures involving this compound .
Applications and Uses
Industrial Applications
The primary industrial application of 2,4-Dichloro-1-(trichloromethyl)benzene is in the synthesis of aromatic acid chlorides . These acid chlorides serve as crucial intermediates in the production of various specialty chemicals, including:
Pharmaceuticals: The compound can be used as a precursor in the synthesis of certain pharmaceutical ingredients, contributing to the development of medicinal compounds.
Agrochemicals: The derivative products of 2,4-Dichloro-1-(trichloromethyl)benzene find applications in the development of agricultural chemicals, including potential herbicides or pesticides.
Fine Chemicals: The compound serves as a building block for the synthesis of various fine chemicals used in specialized applications.
Research Applications
In research settings, 2,4-Dichloro-1-(trichloromethyl)benzene is valuable as a model compound for studying the behavior and reactivity of chlorinated aromatic compounds. Its well-defined structure and reactivity make it useful for investigating reaction mechanisms, developing new synthetic methodologies, and exploring structure-activity relationships in various chemical systems.
Environmental Impact
Environmental Fate
The high lipophilicity of 2,4-Dichloro-1-(trichloromethyl)benzene (LogP 5.18) suggests potential for bioaccumulation in environmental systems. Like many chlorinated aromatic compounds, it may persist in certain environmental compartments, particularly in sediments and soils with high organic content.
The compound's low water solubility limits its mobility in aquatic environments, but it may adsorb to soil particles and organic matter. Degradation pathways in the environment may include photolysis, hydrolysis under specific conditions, and potentially biodegradation by specialized microbial communities.
Regulatory Considerations
As a chlorinated organic compound with potential environmental persistence and toxicity concerns, 2,4-Dichloro-1-(trichloromethyl)benzene may be subject to various regulatory frameworks governing the production, use, and disposal of hazardous chemicals. These regulations vary by jurisdiction but often include requirements for risk assessment, exposure control, and waste management.
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